molecular formula C12H15BrO B8368877 2,4,6-Trimethylphenyl bromoethyl ketone

2,4,6-Trimethylphenyl bromoethyl ketone

Cat. No.: B8368877
M. Wt: 255.15 g/mol
InChI Key: AMDRGOJPXIIGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethylphenyl bromoethyl ketone is a specialized chemical building block of interest in advanced organic synthesis. Its structure, featuring an electron-rich, sterically hindered mesitylene ring, forces the carbonyl group to adopt a twisted conformation out of the aromatic ring's plane . This unique geometry reduces the carbonyl's susceptibility to 1,2-nucleophilic addition while still allowing for enolate formation, leading to reactivity patterns distinct from typical aryl ketones . The bromoethyl substituent adds a key functionality, as the bromide can serve as a good leaving group, making the compound a potential precursor for generating ε-carbonyl cations or for use in metal-catalyzed cross-coupling reactions . Such reactivity is valuable for constructing complex molecular architectures, exploring new catalytic transformations, and synthesizing natural product analogs . Researchers can leverage this ketone in hydrogen-borrowing catalysis, annulation reactions, and as a scaffold for the development of novel synthetic methodologies . The compound is provided for research applications only. It is not intended for personal, medicinal, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

3-bromo-1-(2,4,6-trimethylphenyl)propan-1-one

InChI

InChI=1S/C12H15BrO/c1-8-6-9(2)12(10(3)7-8)11(14)4-5-13/h6-7H,4-5H2,1-3H3

InChI Key

AMDRGOJPXIIGCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CCBr)C

Origin of Product

United States

Synthetic Methodologies for 2,4,6 Trimethylphenyl Bromoethyl Ketones

Strategies for Carbonyl Group Formation in Aryl Alkyl Ketones

The initial step in synthesizing the target compound is the creation of the precursor, an aryl ethyl ketone, specifically 1-(2,4,6-trimethylphenyl)ethan-1-one (also known as 2',4',6'-trimethylacetophenone) sigmaaldrich.comthegoodscentscompany.com. This can be achieved through classical electrophilic substitution reactions or modern cross-coupling techniques.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the direct attachment of an acyl group to an aromatic ring. sigmaaldrich.comorganic-chemistry.org This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comkhanacademy.org

The synthesis of the precursor ketone commences with 1,3,5-trimethylbenzene, commonly known as mesitylene (B46885). The reaction with an acylating agent like acetyl chloride (ethanoyl chloride) introduces the acetyl group onto the aromatic ring to form 2',4',6'-trimethylacetophenone (B1293756). libretexts.orgchemguide.co.uk

The mechanism involves the formation of a highly electrophilic acylium ion (CH₃CO⁺) from the reaction between acetyl chloride and aluminum chloride. libretexts.org This acylium ion is then attacked by the electron-rich mesitylene ring. The high nucleophilicity of mesitylene, due to the activating effect of the three methyl groups, facilitates this reaction. A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst, yielding the final ketone product. libretexts.orgyoutube.com One of the advantages of Friedel-Crafts acylation is that the ketone product is deactivated towards further substitution, preventing polysubstitution. organic-chemistry.org

Table 1: Friedel-Crafts Acylation for Precursor Synthesis

Starting Material Acylating Agent Catalyst Product
Mesitylene (1,3,5-Trimethylbenzene) Acetyl Chloride (CH₃COCl) Aluminum Chloride (AlCl₃) 2',4',6'-Trimethylacetophenone
Mesitylene (1,3,5-Trimethylbenzene) Acetic Anhydride Aluminum Chloride (AlCl₃) 2',4',6'-Trimethylacetophenone

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to traditional methods like Friedel-Crafts acylation for forming C-C bonds. acs.org These methods often offer milder reaction conditions and greater functional group tolerance. organic-chemistry.org

The synthesis of aryl ketones can be achieved via palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org This approach would involve the reaction of a (2,4,6-trimethylphenyl)boronic acid with an acyl chloride. The reaction is typically catalyzed by a palladium complex and proceeds under phosphine-free conditions at room temperature, offering an advantage over the often harsh conditions of Friedel-Crafts reactions. organic-chemistry.org Other methodologies include nickel-catalyzed additions of arylboronic acids to nitriles and rhodium-catalyzed arylations of diazo compounds. organic-chemistry.orgorganic-chemistry.org These modern techniques expand the toolkit for constructing the required aryl ketone scaffold. nih.gov

Table 2: Cross-Coupling Strategies for Aryl Ketone Synthesis

Aryl Source Acyl Source Catalyst System Reaction Type
(2,4,6-Trimethylphenyl)boronic acid Acyl Chloride Palladium(0) or Palladium(II) Suzuki-Miyaura Coupling organic-chemistry.org
2,4,6-Trimethylphenyl Grignard Reagent N-Boc Amide Catalyst-free Grignard Reaction organic-chemistry.org
2,4,6-Trimethylphenyl Bromide Aldehyde Nickel/Photoredox Catalyst C-H Functionalization organic-chemistry.org

Synthetic Routes to Incorporate the Bromoethyl Moiety

The primary approaches to synthesize 2,4,6-trimethylphenyl bromoethyl ketone involve either the direct bromination of the corresponding ketone precursor or the construction of the carbon skeleton with the bromine atom already in place.

One potential synthetic route involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with a bromoethyl-containing acylating agent, such as bromoacetyl chloride or bromoacetyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This method directly introduces the bromoacetyl group onto the aromatic ring.

However, the steric hindrance presented by the three methyl groups on the mesitylene ring can significantly impact the feasibility and efficiency of this reaction. While Friedel-Crafts acylation of mesitylene is a known process, the bulky nature of both the substrate and the acylating agent can lead to lower yields or require harsher reaction conditions compared to less substituted aromatic compounds.

A study on the Friedel-Crafts acylation of mesitylene has shown that both mono- and di-acylation can occur, depending on the reaction conditions and the nature of the acylating agent. For the synthesis of the target compound, controlling the reaction to achieve mono-acylation would be crucial.

A more common and generally more efficient method for the synthesis of α-bromo ketones is the direct α-bromination of the corresponding ketone. In this case, the precursor would be 2',4',6'-trimethylacetophenone. This approach involves the selective introduction of a bromine atom at the α-position of the ketone.

Several reagents and conditions have been developed for the α-bromination of aryl ketones. These include:

Bromine (Br₂): The use of molecular bromine, often in the presence of an acid catalyst such as hydrobromic acid (HBr) or acetic acid, is a classic method. The reaction proceeds through the enol or enolate form of the ketone. A study on the acid-catalyzed bromination of 2,4,6-trimethylacetophenone in aqueous acetic acid has been reported, providing valuable mechanistic insights. The study found that the reaction is first order in both the ketone and bromine.

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine. It is often used with a catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH), or under photochemical conditions. Microwave-assisted bromination of acetophenones using NBS has also been reported to be an efficient method.

The general procedure for the α-bromination of an aryl ketone can be summarized in the following table:

Reagent/ConditionDescription
Br₂ / Acid Catalyst A solution of the ketone in a suitable solvent (e.g., acetic acid, chloroform, diethyl ether) is treated with molecular bromine, often with the addition of a catalytic amount of acid to promote enolization. The reaction is typically carried out at room temperature or with gentle heating.
NBS / Acid Catalyst The ketone is reacted with N-bromosuccinimide in a solvent like acetonitrile (B52724) or carbon tetrachloride, with a catalytic amount of an acid such as p-toluenesulfonic acid. The reaction can be performed at room temperature or under reflux.
NBS / Microwave A mixture of the ketone, NBS, and a catalytic amount of acid in a suitable solvent is subjected to microwave irradiation for a short period. This method often leads to higher yields and shorter reaction times.

It is important to note that while these are general procedures, the specific conditions for the bromination of the sterically hindered 2',4',6'-trimethylacetophenone may require optimization to achieve high yields and selectivity.

Chemo- and Stereoselective Synthesis Considerations

The synthesis of this compound requires careful consideration of chemo- and stereoselectivity.

Chemoselectivity:

The primary chemoselectivity challenge in this synthesis is to achieve selective bromination at the α-position of the ketone without bromination of the aromatic ring. The mesityl group is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methyl groups. However, the α-position of the ketone is also reactive towards bromination, especially under conditions that favor enol or enolate formation.

The choice of brominating agent and reaction conditions plays a crucial role in controlling the chemoselectivity.

Reaction Conditions: Acid-catalyzed bromination tends to favor α-bromination. The mechanistic study on the bromination of 2,4,6-trimethylacetophenone in the presence of HBr showed that the reaction proceeds via the enol intermediate, leading to the desired α-bromo ketone.

Brominating Agent: Milder brominating agents like NBS are often preferred to minimize side reactions on the activated aromatic ring.

Another aspect of chemoselectivity is the potential for polybromination at the α-position. Careful control of the stoichiometry of the brominating agent is essential to favor the formation of the mono-bromo product.

Stereoselectivity:

The α-carbon of this compound is a prochiral center. If one of the hydrogens on the methyl group of 2',4',6'-trimethylacetophenone were to be substituted with a different group, the resulting α-carbon would be chiral. However, in the case of bromination of the methyl group, the product is achiral as two of the substituents on the α-carbon are hydrogen atoms.

If the starting material were an ethyl ketone (1-(2,4,6-trimethylphenyl)propan-1-one), its α-bromination at the methylene (B1212753) group would lead to the formation of a chiral center. In such a scenario, achieving stereoselectivity would require the use of chiral reagents or catalysts to influence the facial selectivity of the enol or enolate attack on the bromine source. However, for the synthesis of this compound from 2',4',6'-trimethylacetophenone, stereoselectivity is not a factor in the bromination step itself.

Chemical Reactivity and Transformational Pathways

Reactions Involving the Carbonyl Group

The reactivity of the carbonyl group in 2,4,6-trimethylphenyl bromoethyl ketone is significantly influenced by the steric bulk of the ortho-methyl substituents on the phenyl ring. This steric hindrance impedes the approach of nucleophiles to the carbonyl carbon, a common feature in ketones bearing bulky substituents. researchgate.netlumenlearning.com

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a fundamental reaction for ketones. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a change in hybridization from sp² to sp³ and the formation of a tetrahedral intermediate. lumenlearning.commasterorganicchemistry.com However, the rate of these reactions is highly sensitive to steric factors. researchgate.net In the case of this compound, the two ortho-methyl groups on the phenyl ring create a sterically congested environment around the carbonyl group. libretexts.org This steric shield makes the approach of nucleophiles more difficult compared to less substituted ketones like acetophenone. libretexts.org

The general mechanism for nucleophilic addition to a ketone is as follows:

The nucleophile attacks the partially positive carbonyl carbon.

The pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming an alkoxide intermediate.

Protonation of the alkoxide yields the final alcohol product. youtube.com

While a wide array of nucleophiles can react with ketones, the steric hindrance in this compound suggests that smaller nucleophiles will react more readily than bulkier ones. The reaction conditions, such as the use of acid or base catalysis, can also influence the reaction rate and outcome. fiveable.me

NucleophileProduct TypeRelative Reactivity
Hydride (e.g., from NaBH₄)Secondary AlcoholModerate to High
Grignard Reagents (e.g., CH₃MgBr)Tertiary AlcoholLow to Moderate (highly dependent on Grignard reagent size)
Cyanide (e.g., NaCN)CyanohydrinModerate
Amines (e.g., RNH₂)Imine (after dehydration)Moderate
Table 1: Predicted relative reactivity of this compound with various nucleophiles in addition reactions.

Reduction Reactions of Ketones with 2,4,6-Trimethylphenyl Substituents

The reduction of the carbonyl group in this compound to a secondary alcohol is a feasible transformation. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of ketones to alcohols. rsc.orgumn.edu The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. researchgate.net

Despite the steric hindrance from the mesityl group, reduction reactions are generally successful. This is because the hydride ion is a small nucleophile, and the reaction is often irreversible. researchgate.net The general procedure involves dissolving the ketone in a suitable solvent, such as methanol (B129727) or ethanol, and then adding sodium borohydride. rsc.org An acidic workup is typically required to protonate the resulting alkoxide and yield the alcohol. umn.edu

For α,β-unsaturated ketones, selective reduction of the carbonyl group in the presence of the carbon-carbon double bond can be achieved using the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride. organic-chemistry.org While this compound is not an α,β-unsaturated ketone, this illustrates the tunability of borohydride reductions.

Reducing AgentSolventTypical ProductReported Yield (for analogous hindered ketones)
Sodium Borohydride (NaBH₄)Methanol/Ethanol1-(2,4,6-trimethylphenyl)-2-bromoethanolGood to Excellent
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether/THF1-(2,4,6-trimethylphenyl)-2-bromoethanolHigh
Table 2: Common reduction conditions for hindered ketones and expected products for this compound.

Enolate Chemistry and Alkylation at the Alpha-Carbon

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses acidic protons. In this compound, the alpha-carbon is substituted with a bromine atom and a hydrogen atom. The presence of the electron-withdrawing carbonyl group increases the acidity of this alpha-hydrogen, allowing for the formation of an enolate ion upon treatment with a suitable base. pressbooks.publibretexts.org

The formation of an enolate creates a nucleophilic center at the alpha-carbon, which can then undergo alkylation with an electrophile, such as an alkyl halide, in an S(_N)2 reaction. libretexts.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. libretexts.org For this compound, deprotonation can only occur at the carbon bearing the bromine.

The alkylation of the enolate of this compound would involve the following steps:

Deprotonation of the alpha-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate. youtube.com

Nucleophilic attack of the enolate on an alkyl halide, displacing the halide and forming a new carbon-carbon bond. libretexts.org

The steric bulk of the mesityl group will likely influence the approach of the alkylating agent, potentially favoring smaller electrophiles. fiveable.me

Transformations Mediated by the Bromoethyl Moiety

The bromoethyl group of this compound is a key site for reactivity, enabling both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (S(_N)1, S(_N)2)

The bromine atom on the carbon alpha to the carbonyl group can be displaced by a variety of nucleophiles. Given that the bromine is on a primary carbon, the S(_N)2 mechanism is generally favored. libretexts.org The S(_N)2 reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. nih.gov This mechanism results in an inversion of stereochemistry if the carbon is a chiral center.

However, the rate of S(_N)2 reactions is highly sensitive to steric hindrance at the electrophilic carbon. libretexts.org In this compound, the bulky mesityl group adjacent to the bromoethyl moiety creates significant steric congestion, which is expected to slow down the rate of S(_N)2 reactions compared to less hindered α-bromo ketones. libretexts.org Nevertheless, studies on other α-halo ketones have shown that bimolecular substitution reactions can be surprisingly insensitive to steric hindrance in some cases. researchgate.net

Common nucleophiles that can participate in substitution reactions include amines, halides, and alkoxides. lumenlearning.comchemguide.co.uk For example, reaction with an amine would lead to the formation of an α-amino ketone. studymind.co.uk

NucleophileReaction TypeExpected ProductFactors Influencing Rate
Ammonia (NH₃)S(_N)22-amino-1-(2,4,6-trimethylphenyl)ethanoneSteric hindrance from mesityl group
Sodium Iodide (NaI)S(_N)2 (Finkelstein reaction)2-iodo-1-(2,4,6-trimethylphenyl)ethanoneSteric hindrance, solvent
Sodium Azide (NaN₃)S(_N)22-azido-1-(2,4,6-trimethylphenyl)ethanoneSteric hindrance
Table 3: Examples of nucleophilic substitution reactions for this compound.

An S(_N)1 mechanism, which proceeds through a carbocation intermediate, is unlikely for this primary halide unless rearrangement can lead to a more stable carbocation. The electron-withdrawing nature of the adjacent carbonyl group would destabilize a carbocation at the alpha-position, further disfavoring an S(_N)1 pathway. lumenlearning.com

Elimination Reactions to Form Unsaturated Ketones

Treatment of this compound with a base can lead to an elimination reaction to form the corresponding α,β-unsaturated ketone, 2,4,6-trimethylphenyl vinyl ketone. libretexts.orglibretexts.org This reaction typically proceeds via an E2 mechanism, which is a concerted process where the base removes a proton from the carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. libretexts.org

For this elimination to occur, there must be a hydrogen atom on the carbon alpha to the carbonyl group. In this compound, this condition is met. Sterically hindered, non-nucleophilic bases such as pyridine (B92270) are often used to promote elimination over substitution. libretexts.orglibretexts.org Heating the reaction mixture also favors elimination. libretexts.org

The formation of 2,4,6-trimethylphenyl vinyl ketone is a synthetically useful transformation, as vinyl ketones are valuable intermediates in organic synthesis, serving as Michael acceptors and dienophiles. nih.gov

The general reaction is as follows: this compound + Base → 2,4,6-Trimethylphenyl vinyl ketone + H-Base⁺ + Br⁻

BaseSolventReaction ConditionsExpected Product
PyridineNone or inert solventHeat2,4,6-trimethylphenyl vinyl ketone
TriethylamineAcetonitrile (B52724)Reflux2,4,6-trimethylphenyl vinyl ketone
Potassium tert-butoxidetert-ButanolRoom Temperature2,4,6-trimethylphenyl vinyl ketone
Table 4: Conditions for the elimination reaction of this compound.

Radical Reactions and Their Application

While specific radical reactions involving this compound are not extensively documented in readily available literature, the general behavior of α-bromoketones in radical processes provides a framework for understanding its potential transformations. One of the primary radical reactions of α-haloketones is dehalogenation. researchgate.net This process typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor.

In a typical radical dehalogenation, the reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals then abstract the bromine atom from the α-carbon of the ketone, generating a carbon-centered radical intermediate. This intermediate subsequently abstracts a hydrogen atom from a donor to yield the dehalogenated ketone, 2,4,6-trimethylacetophenone, and regenerate the radical chain carrier.

The application of such radical reactions extends to the formation of new carbon-carbon bonds. The carbon-centered radical intermediate can be trapped by various radical acceptors, such as alkenes or alkynes, to form more complex molecular structures. The steric bulk of the 2,4,6-trimethylphenyl group would likely play a significant role in the stereochemical outcome of such addition reactions.

Cyclization Reactions Involving the Bromine Atom

The presence of both an electrophilic carbonyl carbon and a carbon bearing a good leaving group (bromine) makes this compound a potential precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through intramolecular cyclization, where a nucleophilic moiety within the same molecule displaces the bromide ion.

For instance, if a nucleophilic group is introduced into the molecule at an appropriate position, intramolecular cyclization can lead to the formation of five- or six-membered rings. While specific examples with this compound are not prevalent, analogous reactions with other α-bromoketones are well-established for the synthesis of furans, pyrroles, and thiophenes. youtube.com

One notable reaction of α-haloketones that involves a cyclization mechanism is the Favorskii rearrangement. wikipedia.org This reaction typically occurs in the presence of a base and leads to the formation of a carboxylic acid derivative via a cyclopropanone (B1606653) intermediate. wikipedia.org For this compound, treatment with a base like sodium hydroxide (B78521) could potentially lead to the formation of a cyclopropanone, which would then be attacked by the hydroxide nucleophile to yield a rearranged carboxylic acid. wikipedia.org The steric hindrance of the mesityl group could, however, influence the feasibility and outcome of this rearrangement. ddugu.ac.in

Cooperative Reactivity of the Halogen and Carbonyl Functions

The halogen and carbonyl groups in α-haloketones exhibit cooperative reactivity, meaning their combined presence leads to chemical behavior that is distinct from that of either functional group alone. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. youtube.com This activation facilitates the displacement of the bromide ion in SN2 reactions.

Conversely, the bromine atom influences the reactivity of the carbonyl group. The presence of the electronegative bromine atom can increase the partial positive charge on the carbonyl carbon, potentially increasing its reactivity towards nucleophiles. allstudiesjournal.com However, steric hindrance from the bromine atom and the adjacent bulky aryl group can counteract this electronic effect.

This cooperative reactivity is evident in reactions with various nucleophiles. For example, in the synthesis of heterocycles like thiazoles, the nucleophile (e.g., a thiourea (B124793) derivative) first attacks the electrophilic α-carbon, displacing the bromide, and then a subsequent intramolecular condensation involving the carbonyl group leads to the formation of the heterocyclic ring.

Influence of the 2,4,6-Trimethylphenyl Group on Reaction Selectivity and Rate

The 2,4,6-trimethylphenyl (mesityl) group is a bulky and electron-donating substituent that significantly impacts the reactivity of the bromoethyl ketone moiety. Its influence can be dissected into steric and electronic effects.

Steric Hindrance Effects on Reactivity

The most prominent effect of the 2,4,6-trimethylphenyl group is steric hindrance. The three methyl groups, particularly the two in the ortho positions, create a crowded environment around the reactive centers of the molecule. libretexts.org This steric bulk can impede the approach of nucleophiles to both the carbonyl carbon and the α-carbon.

In the context of SN2 reactions at the α-carbon, the bulky mesityl group is expected to decrease the reaction rate significantly compared to a less substituted phenyl group. libretexts.orgyoutube.com The transition state of an SN2 reaction is highly sensitive to steric crowding, and the presence of the mesityl group would increase the activation energy of this step. libretexts.org

The steric hindrance also affects reactions at the carbonyl group. The accessibility of the carbonyl carbon to nucleophiles is reduced, which can slow down addition reactions. This effect can be advantageous in promoting selectivity, for example, by favoring reaction at a less hindered site in a molecule containing multiple electrophilic centers.

Table 1: Comparison of Relative Reaction Rates for SN2 Displacement in α-Bromoacetophenones

Substituent on Phenyl RingRelative Rate
H1.00
4-CH₃1.25
2,4,6-(CH₃)₃0.05

Note: The data in this table is illustrative and based on general principles of steric hindrance in SN2 reactions. Actual experimental values may vary.

Electronic Effects on Reaction Pathways

The 2,4,6-trimethylphenyl group also exerts electronic effects on the reactivity of the bromoethyl ketone. The methyl groups are electron-donating through an inductive effect. This electron donation increases the electron density on the aromatic ring and, to some extent, on the carbonyl group.

An increase in electron density at the carbonyl carbon makes it less electrophilic and therefore less reactive towards nucleophiles. libretexts.org This electronic effect, in conjunction with the steric hindrance, further disfavors nucleophilic attack at the carbonyl group.

Conversely, the electron-donating nature of the mesityl group can influence the stability of intermediates in certain reaction pathways. For example, in reactions that proceed through a carbocation intermediate, the electron-donating methyl groups would stabilize a positive charge on the aromatic ring or a benzylic position, potentially favoring such pathways. However, for many of the reactions of α-bromoketones, which are often concerted or involve anionic intermediates, this stabilizing effect may be less significant.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of Bromination Reactions

The formation of 2,4,6-Trimethylphenyl bromoethyl ketone is typically achieved through the α-bromination of its precursor, 2,4,6-trimethylacetophenone. Mechanistic studies of this acid-catalyzed reaction reveal significant deviations from the generally accepted Lapworth mechanism for ketone halogenation. In the typical mechanism, the rate-determining step is the formation of the enol or enolate, making the reaction rate independent of the halogen concentration. However, for 2,4,6-trimethylacetophenone, the reaction rate is found to be dependent on the bromine concentration at moderately high concentrations. acs.orgresearchgate.net

This observation suggests that the enolization step is faster than the subsequent reaction of the enol with bromine, making the latter the rate-determining step. acs.org The steric hindrance imposed by the mesityl group is believed to slow down the attack of bromine on the enol intermediate. The proposed mechanism involves the rapid, acid-catalyzed formation of the enol, followed by a slower, rate-limiting attack by molecular bromine.

A key feature of the proposed mechanism for this hindered ketone is the formation of a carbocation intermediate rather than a bromonium ion after the enol reacts with bromine. acs.orgresearchgate.net This departure from the typical pathway for less hindered ketones underscores the electronic influence of the bulky aryl substituent.

Kinetic studies have provided quantitative data on this reaction. Under specific conditions (50% acetic acid, HBr catalysis, 25 °C), the reaction of 2,4,6-trimethylacetophenone with bromine was found to be nearly 900 times faster than that of the unhindered analogue, acetophenone. acs.org This unexpectedly rapid reaction highlights the complexity of steric and electronic effects at play.

Table 1: Kinetic Data for the Bromination of 2,4,6-trimethylacetophenone acs.org

ParameterValueConditions
Pseudo-first-order rate constant (k)1.82 x 10⁻³ s⁻¹Excess ketone
Second-order rate constant (k₂)4.34 x 10⁻² L mol⁻¹ s⁻¹Varying equal concentrations of ketone and bromine
Activation Energy (Ea)61.5 kJ mol⁻¹Variable-temperature studies
Enthalpy of Activation (ΔH‡)59.0 kJ mol⁻¹Variable-temperature studies

Reaction conditions: 50% acetic acid (v/v), HBr catalysis, ionic strength adjusted with sodium perchlorate at 25 °C.

Exploration of Substitution and Elimination Mechanisms

Once formed, this compound can undergo nucleophilic substitution and base-induced elimination reactions. The steric bulk of the mesityl group is a dominant factor in determining the preferred pathway and mechanism.

Nucleophilic Substitution: For a primary α-bromo ketone, a bimolecular nucleophilic substitution (SN2) mechanism is generally expected. However, the significant steric hindrance around the electrophilic α-carbon in this compound would drastically slow down the rate of a typical backside attack by a nucleophile. The crowded transition state, where the nucleophile, the leaving group, and three other substituents are positioned around the α-carbon, would be highly destabilized. This steric hindrance makes the compound less reactive towards SN2 reactions compared to less bulky α-bromo ketones.

Elimination: Base-induced elimination of HBr from this compound can proceed via a bimolecular (E2) mechanism. The rate of the E2 reaction is also influenced by steric factors. For an E2 reaction to occur, a base must abstract a proton from the β-carbon, in a concerted step with the departure of the bromide leaving group. The required anti-periplanar arrangement of the proton and the leaving group in the transition state can be sterically demanding. When using a bulky, non-nucleophilic base, elimination is often favored over substitution. The use of a sterically hindered base, such as potassium tert-butoxide, would likely favor the formation of the less substituted alkene (Hofmann product) if different β-hydrogens are available, although in this specific case, elimination would lead to the formation of 2,4,6-trimethylphenyl vinyl ketone.

The competition between SN2 and E2 pathways is highly dependent on the nature of the nucleophile/base and the reaction conditions. Strong, sterically hindered bases favor E2, while strong, less hindered nucleophiles might still lead to substitution, albeit at a slower rate.

Mechanistic Insights into Rearrangement Processes

Alpha-halo ketones are well-known to undergo the Favorskii rearrangement in the presence of a base. For this compound, which possesses α'-hydrogens (on the ethyl group), the reaction can theoretically proceed through the commonly accepted cyclopropanone (B1606653) intermediate.

The mechanism involves the formation of an enolate at the α'-carbon, followed by an intramolecular SN2 reaction to form a cyclopropanone intermediate. This strained three-membered ring is then attacked by a nucleophilic base (e.g., hydroxide (B78521) or alkoxide), leading to the ring-opening and subsequent formation of a carboxylic acid or its derivative. The direction of the ring-opening is dictated by the formation of the more stable carbanion.

However, for α-halo ketones that lack α'-hydrogens, or where enolate formation is sterically hindered, an alternative "quasi-Favorskii" or "semi-benzilic acid" rearrangement can occur. documentsdelivered.comrsc.org This mechanism involves the direct nucleophilic attack of the base on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted 1,2-migration of the aryl group and the displacement of the halide ion. Given the steric congestion around the α'-hydrogens due to the mesityl group, this alternative pathway might be a competing mechanism even in the presence of α'-hydrogens. The migration of the bulky 2,4,6-trimethylphenyl group would be a key step in this process.

Computational and Experimental Elucidation of Transition States

Detailed computational and experimental studies specifically on the transition states involved in the reactions of this compound are not widely available. However, principles derived from studies of other sterically hindered systems can be applied.

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), would be invaluable in elucidating the transition state structures and energies for the competing SN2, E2, and Favorskii rearrangement pathways. Such studies could quantify the steric energy of the SN2 transition state, showing the degree of destabilization caused by the mesityl group. For the Favorskii rearrangement, computational analysis could compare the activation barriers for the formation of the cyclopropanone intermediate versus the concerted semi-benzilic acid rearrangement, providing insight into the preferred mechanistic pathway.

Experimental Probes: Kinetic isotope effect (KIE) studies could be employed to probe the transition state of the E2 elimination. By replacing the α'-hydrogens with deuterium, a primary KIE would be expected if the C-H bond is being broken in the rate-determining step, which is characteristic of the E2 mechanism. Stereochemical studies, where possible, could also provide evidence for or against specific mechanisms, such as the inversion of configuration expected for an SN2 reaction.

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis can play a crucial role in overcoming the steric hindrance and enhancing the reactivity and selectivity of reactions involving this compound.

Transition metal catalysis, particularly with palladium and copper, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds using α-halo ketones as electrophiles.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (with organoboron reagents) or Stille coupling (with organotin reagents) could potentially be used with this compound. The general catalytic cycle involves oxidative addition of the α-bromo ketone to a low-valent palladium complex, followed by transmetalation with the organometallic reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst. The steric bulk of the mesityl group would primarily affect the oxidative addition step, potentially requiring more electron-rich and less sterically demanding phosphine ligands on the palladium center to facilitate the reaction.

Copper-Catalyzed Reactions: Copper catalysts are also widely used in cross-coupling reactions and can be effective for reactions involving α-halo ketones. Copper-catalyzed Ullmann-type reactions or aminations could be envisioned. The mechanism often involves radical pathways or organocopper intermediates. The specific ligand environment around the copper center would be critical in modulating its reactivity to accommodate the bulky substrate.

Organocatalysis offers a metal-free alternative for asymmetric transformations of α-halo ketones. Chiral secondary amines, such as proline and its derivatives, are commonly used catalysts.

The typical mechanism for organocatalytic α-functionalization of ketones involves the formation of an enamine intermediate between the ketone and the chiral amine catalyst. This enamine then acts as a nucleophile, reacting with an electrophile. In the context of reactions of this compound, an organocatalyst could be used to facilitate its reaction with a nucleophile in an asymmetric fashion. For instance, a chiral catalyst could activate a nucleophile to attack the α-bromo ketone.

However, the formation of an enamine directly from this compound might be challenging due to the steric hindrance around the carbonyl group. Alternatively, organocatalysts could be employed to catalyze reactions where the α-bromo ketone acts as an electrophile in reactions like asymmetric substitutions, though the steric hindrance would remain a significant challenge to overcome for achieving high efficiency and enantioselectivity.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for 2,4,6-trimethylphenyl bromoethyl ketone is not publicly available, its solid-state structure can be reliably inferred from crystallographic data of sterically similar mesityl-substituted compounds, such as bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide. mdpi.comresearchgate.net These studies provide a robust framework for understanding the conformational and packing arrangements dictated by the bulky 2,4,6-trimethylphenyl (mesityl) group.

The molecular conformation of this compound is dominated by steric hindrance. The presence of two methyl groups at the ortho positions of the phenyl ring imposes significant steric strain, preventing the bromoethyl ketone side chain from being coplanar with the aromatic ring.

It is anticipated that the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group (C=O) would be substantial. In related structures, such as other poly(aryl ether ketone ketone)s, the polymer chains adopt specific conformations to minimize steric interactions, leading to defined crystal structures. kpi.ua For this compound, this twisting is necessary to avoid clashes between the carbonyl oxygen and the bromoethyl group with the ortho-methyl groups. This results in a non-planar, sterically frustrated conformation as the most stable arrangement in the solid state.

Table 1: Predicted Torsional Angles and Bond Lengths for this compound

ParameterPredicted Value/RangeRationale
Dihedral Angle (Ring Plane - Carbonyl Plane)60-90°Minimization of steric hindrance from ortho-methyl groups.
C(aryl)-C(carbonyl) Bond Length~1.50 ÅTypical single bond length between sp² carbons.
C=O Bond Length~1.21 ÅStandard double bond length for a ketone.
C(carbonyl)-C(ethyl) Bond Length~1.52 ÅTypical single bond length between sp² and sp³ carbons.

In the crystalline lattice, the packing of this compound molecules would be governed by a combination of weak, non-covalent forces. Due to the absence of strong hydrogen bond donors, the supramolecular assembly is likely directed by van der Waals interactions and potentially weak C-H···O and C-H···Br hydrogen bonds.

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation

While standard ¹H and ¹³C NMR provide basic structural confirmation, advanced NMR techniques are necessary to probe the molecule's preferred conformation and dynamic behavior in solution. Techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly insightful.

A NOESY experiment detects through-space interactions between protons that are in close proximity (typically <5 Å). For this compound, a key indicator of its conformation would be the presence of NOE cross-peaks between the protons of the bromoethyl side chain (-CH₂Br) and the protons of the ortho-methyl groups on the mesityl ring. The observation of such correlations would definitively confirm that the side chain is twisted out of the plane of the aromatic ring in solution, consistent with the sterically hindered model predicted for the solid state. The relative intensities of these NOE signals could further help in defining the time-averaged dihedral angle.

Variable-temperature (VT) NMR studies could also provide information on the rotational energy barrier of the bond between the aromatic ring and the carbonyl carbon, as well as the rotation of the methyl groups themselves.

Table 2: Expected NOESY Correlations for Conformational Analysis

Interacting ProtonsExpected NOEConformational Implication
ortho-CH₃ ↔ -CH₂BrStrongConfirms a non-planar conformation with the side chain oriented near the ortho-methyl groups.
para-CH₃ ↔ -CH₂BrWeak/AbsentIndicates the side chain is not folded back over the para position.
Aromatic-H ↔ -CH₂BrWeakProvides additional constraints on the average torsional angle.

Mass Spectrometry for Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. Aromatic ketones are known to undergo characteristic fragmentation reactions, primarily α-cleavage. nptel.ac.inwhitman.educhemguide.co.uk

The mass spectrum of this compound is expected to show a distinctive molecular ion peak (M⁺·). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), this peak will appear as a doublet of roughly equal intensity, separated by two mass-to-charge units (m/z), which is a hallmark of a monobrominated compound. nptel.ac.in

The primary fragmentation pathway is anticipated to be α-cleavage on either side of the carbonyl group.

Cleavage of the C(carbonyl)-C(ethyl) bond: This involves the loss of a bromoethyl radical (•CH₂Br), leading to the formation of the highly stable 2,4,6-trimethylbenzoyl cation (mesitoyl cation) at m/z 147. This is often the base peak in the spectra of similar aromatic ketones due to the resonance stabilization of the resulting acylium ion. chemguide.co.uk

Further Fragmentation: The mesitoyl cation (m/z 147) can subsequently lose a neutral molecule of carbon monoxide (CO) to form the 2,4,6-trimethylphenyl cation at m/z 119.

Cleavage of the C(aryl)-C(carbonyl) bond: This alternative α-cleavage pathway involves the loss of the 2,4,6-trimethylphenyl radical, which is less favored but can still produce a detectable bromoacetyl cation ([BrCH₂CO]⁺) with its characteristic bromine isotope pattern at m/z 121 and 123.

A McLafferty rearrangement is not possible for this molecule as it lacks the required γ-hydrogen on a sufficiently long alkyl chain. whitman.edu

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass/Charge)Ion StructureFragmentation Pathway
254/256[C₁₂H₁₅BrO]⁺·Molecular Ion (M⁺·)
147[C₁₀H₁₁O]⁺α-cleavage: Loss of •CH₂Br
119[C₉H₁₁]⁺Loss of CO from m/z 147
121/123[C₂H₂BrO]⁺α-cleavage: Loss of •C₉H₁₁

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 2,4,6-Trimethylphenyl bromoethyl ketone, DFT calculations, often using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), can elucidate its electronic properties and predict its reactivity. nih.gov

Key aspects of the molecule's electronic structure that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov In aryl ketones, these frontier molecular orbitals (FMOs) are central to understanding their chemical behavior. mdpi.com The distribution of these orbitals reveals likely sites for nucleophilic and electrophilic attack. The Fukui function, another descriptor derived from DFT, can be used to model chemical reactivity and intramolecular site selectivity with greater precision. nih.gov

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For an α-bromo ketone, the MEP would show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential around the hydrogen atoms on the bromoethyl group, which can engage in attractive interactions with nucleophiles. mdpi.comup.ac.za

Natural Bond Orbital (NBO) analysis can also be performed to understand orbital interactions and their influence on the molecule's stability. nih.gov This analysis provides insights into delocalization of electron density and the nature of the chemical bonds within the molecule.

Table 1: Representative Electronic Properties of an Aryl Ketone Calculated by DFT
PropertyTypical Calculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and kinetic stability. nih.gov
Dipole Moment2.8 DebyeMeasures the polarity of the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape. nih.gov The simulation would model the interactions between atoms within the molecule and with its environment (e.g., a solvent) to predict how the molecule's shape changes.

The key flexible bonds in this compound are the single bonds that allow for rotation. These include:

The bond connecting the mesityl (2,4,6-trimethylphenyl) group to the carbonyl carbon.

The bond connecting the carbonyl carbon to the α-carbon (the carbon bonded to the bromine atom).

MD simulations can explore the potential energy surface associated with the rotation around these bonds. This analysis helps identify the most stable, low-energy conformations (conformers) and the energy barriers between them. up.ac.za For instance, steric hindrance between the bulky mesityl group and the bromoethyl group will significantly influence the preferred rotational angles. Understanding the dominant conformations is crucial as the molecule's shape affects its reactivity and how it interacts with other molecules. The rate-determining step for some reactions of α-haloketones can be the rotational barrier required to achieve the correct conformation for the reaction to proceed. up.ac.za

Table 2: Key Dihedral Angles for Conformational Analysis of this compound
Dihedral AngleAtoms Defining the AngleSignificance
τ1C(aryl)-C(aryl)-C(carbonyl)-O(carbonyl)Describes the rotation of the aryl ring relative to the carbonyl group.
τ2C(aryl)-C(carbonyl)-C(alpha)-BrDescribes the rotation of the bromoethyl group relative to the aryl ring.

Quantitative Structure-Activity Relationships (QSAR) in Related Aryl Ketones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. iosrjournals.orgmdpi.com While specific QSAR studies on this compound are not prevalent, extensive research on related aryl ketones provides a framework for how such an analysis would be approached. nih.govnih.gov

In a QSAR study, various molecular descriptors are calculated for a set of similar molecules with known activities. mdpi.com These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, often calculated using quantum chemical methods. nih.govnih.gov

Steric Descriptors: Molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that correlates these descriptors with the observed activity. researchgate.net For aryl ketones, QSAR models have shown that electronic properties are often critical predictors of activity. nih.gov For example, the presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly alter the molecule's interaction with a biological target. nih.gov Such models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds. mdpi.com

Table 3: Common Molecular Descriptors in QSAR Studies of Aryl Ketones
Descriptor ClassExample DescriptorsRelevance
ElectronicHOMO/LUMO Energies, Dipole Moment, Partial Atomic ChargesGoverns electrostatic and orbital interactions with biological targets. nih.gov
StericMolecular Weight, Molar Volume, Surface AreaRelates to how the molecule fits into a binding site.
HydrophobicitylogPInfluences membrane permeability and hydrophobic interactions. researchgate.net
TopologicalConnectivity Indices, Wiener IndexDescribes molecular size, shape, and degree of branching.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is widely used to predict spectroscopic data, which can aid in the identification and characterization of molecules. nih.gov For this compound, methods like DFT can be used to calculate vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum, and nuclear magnetic shielding constants, which can be converted into NMR chemical shifts. nih.gov

IR Spectrum Prediction: The most prominent feature in the IR spectrum of a ketone is the strong C=O stretching vibration. libretexts.orgoregonstate.edu Calculations can predict the frequency of this peak, which for aromatic ketones typically appears below 1700 cm⁻¹. oregonstate.edu

NMR Spectrum Prediction: Calculations can predict the ¹H and ¹³C NMR chemical shifts. Protons on the carbon alpha to the carbonyl group are deshielded and typically appear in the 2.0-2.5 ppm range. libretexts.org The carbonyl carbon itself gives a characteristic signal far downfield in the ¹³C NMR spectrum, often above 190 ppm. oregonstate.edu

Beyond spectroscopy, computational methods are invaluable for predicting and analyzing reaction pathways. up.ac.za For α-haloketones, DFT calculations can model the transition states and activation energies for various reactions. up.ac.za Studies on the related compound α-bromoacetophenone have shown that it can undergo competing reactions, such as nucleophilic substitution (where the bromine is replaced) and epoxidation. up.ac.za Computational modeling revealed that these two pathways can have comparable and low activation energies, explaining why both products might be observed experimentally. up.ac.za The mechanism for α-halogenation of ketones itself proceeds through an enol intermediate, a process that is well-described by computational models. libretexts.org

Table 4: Predicted Spectroscopic Data and Reaction Energy Barriers for a Model Aryl Bromoethyl Ketone
ParameterPredicted ValueExperimental Correlation
IR C=O Stretch Freq.~1690 cm⁻¹Corresponds to the carbonyl stretch in aromatic ketones. oregonstate.edu
¹H NMR Shift (α-CH)~4.5 ppmChemical shift for a proton on a carbon bearing both a carbonyl and a bromine.
¹³C NMR Shift (C=O)>190 ppmCharacteristic chemical shift for a ketone carbonyl carbon. oregonstate.edu
Activation Energy (Nucleophilic Substitution)Low, comparable to competing pathwaysHelps predict the major reaction product under given conditions. up.ac.za
Activation Energy (Epoxidation)Low, comparable to competing pathwaysExplains the formation of potential side-products. up.ac.za

Synthetic Applications and Chemical Utility

2,4,6-Trimethylphenyl Bromoethyl Ketone as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the high reactivity of the carbon-bromine bond, which is activated by the adjacent carbonyl group. This activation facilitates nucleophilic substitution reactions, making the α-carbon a prime target for a wide array of nucleophiles. nih.gov Consequently, this compound serves as an excellent starting point for the introduction of various functional groups, leading to the creation of more complex and functionally diverse molecules.

One of the most direct applications of this compound is in the synthesis of advanced ketone derivatives through nucleophilic substitution at the α-carbon. The α-bromo group is readily displaced by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This strategy provides access to a broad spectrum of ketones with tailored functionalities, which may serve as intermediates in the synthesis of pharmaceuticals and other high-value chemicals.

For instance, reaction with amines, thiols, or alcohols can introduce nitrogen, sulfur, or oxygen-containing substituents, respectively. Carbon nucleophiles, such as enolates or organometallic reagents, can be used to extend the carbon skeleton. These transformations are fundamental in building molecular complexity from a relatively simple starting material.

Table 1: Synthesis of Advanced Ketone Derivatives
NucleophileReaction TypeProduct ClassPotential Utility
Amine (R₂NH)Nucleophilic Substitutionα-Amino KetonePrecursors for heterocycles, ligands, and biologically active molecules.
Thiol (RSH)Nucleophilic Substitutionα-Thio KetoneIntermediates in pharmaceutical and materials science applications.
Alkoxide (RO⁻)Nucleophilic Substitutionα-Alkoxy KetoneBuilding blocks for natural product synthesis.
Carboxylate (RCOO⁻)Nucleophilic Substitutionα-Acyloxy KetoneFound in various biologically active compounds. orgsyn.org
Azide (N₃⁻)Nucleophilic Substitutionα-Azido KetoneVersatile precursors for α-amino ketones and nitrogen-containing heterocycles.

Beyond simple substitution reactions, this compound is employed as a key building block in the total synthesis of more complex molecules. msu.edu Its bifunctional nature allows it to participate in tandem or multi-step reaction sequences to construct intricate molecular frameworks. The mesityl group can play a crucial role in directing the stereochemical outcome of reactions or in stabilizing reactive intermediates. In multi-step syntheses, the ketone functionality can be protected or transformed, while the α-position is modified, adding to the compound's strategic importance in retrosynthetic analysis.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. α-Halo ketones are known to be effective substrates in various MCRs. tandfonline.com this compound can act as a key electrophilic component in such reactions. For example, it can react with an amine and another nucleophile in a one-pot process to rapidly assemble complex heterocyclic structures. This approach is particularly powerful for generating libraries of compounds for drug discovery, where structural diversity is essential.

Application in the Synthesis of Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and α-halo ketones are classic precursors for a multitude of heterocyclic rings. nih.gov this compound is particularly useful in this regard, leading to heterocycles bearing a bulky mesityl group, which can enhance biological activity or modify physicochemical properties.

A prominent example is the Hantzsch thiazole (B1198619) synthesis , where an α-bromo ketone reacts with a thioamide to form a thiazole ring. chemhelpasap.comsynarchive.com Using this compound and thiourea (B124793), for instance, would yield 2-amino-4-(2,4,6-trimethylphenyl)thiazole. Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. nih.gov

Another key application is the synthesis of imidazoles . The reaction of α-bromo ketones with amidines is a widely used and robust method for preparing 2,4-disubstituted imidazoles. acs.orgresearchgate.netacs.org This condensation provides a direct route to imidazoles containing the 2,4,6-trimethylphenyl substituent at the 4-position of the ring.

Table 2: Heterocyclic Systems from this compound
Co-reactantReaction Name/TypeResulting Heterocycle
Thioamide (e.g., Thiourea)Hantzsch Thiazole SynthesisThiazole
AmidineImidazole SynthesisImidazole acs.orgresearchgate.net
o-PhenylenediamineQuinoxaline SynthesisQuinoxaline
Hydrazine/PhenylhydrazinePyrazole SynthesisPyrazole nih.gov

Development of Novel Methodologies in Organic Synthesis

The unique structural features of this compound make it a valuable substrate for developing new synthetic methodologies. The steric bulk of the mesityl group can influence reaction pathways, leading to novel reactivity or improved selectivity compared to less hindered analogues. Researchers often use such specialized reagents to test the limits of a new reaction or to achieve transformations that are otherwise difficult. For example, its use in transition metal-catalyzed cross-coupling reactions or photoredox catalysis could lead to the development of new C-C and C-heteroatom bond-forming strategies. thermofisher.comacs.org

Role in Ligand Design and Catalysis

The 2,4,6-trimethylphenyl (mesityl) group is a privileged substituent in the field of catalysis, particularly in the design of N-Heterocyclic Carbene (NHC) ligands. rsc.orgnih.gov NHCs are powerful organocatalysts and are widely used as ligands in transition metal catalysis. The bulky N-mesityl groups are known to enhance catalyst stability and activity by providing steric protection to the metal center and influencing the electronic properties of the carbene. researchgate.net

While not a direct precursor itself, this compound can be readily converted into an NHC precursor. A common route to imidazolium (B1220033) salts (the precursors to NHCs) involves the reaction of an α-haloketone with an amidine. acs.orgacs.org By reacting this compound with a substituted formamidine (B1211174) (e.g., N,N'-dimesitylformamidine), one could potentially synthesize an unsymmetrically substituted imidazolium salt. This salt, upon deprotonation, would yield an NHC bearing the crucial mesityl group, ready for use in catalysis. The ability of the N-mesityl group to accelerate the formation of key catalytic intermediates, such as the Breslow intermediate, makes it highly desirable in NHC catalyst design. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-trimethylphenyl bromoethyl ketone, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves bromination of the ethyl group adjacent to the ketone in 2,4,6-trimethylacetophenone (mesityl methyl ketone). A common approach is using brominating agents like NN-bromosuccinimide (NBS) under radical initiation or HBrHBr/peroxide systems. Steric hindrance from the mesityl group (2,4,6-trimethylphenyl) requires careful control of reaction temperature (e.g., 40–60°C) and stoichiometry to avoid side reactions. Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >95% purity. Monitoring by 1H^1H NMR (e.g., δ 1.5–2.0 ppm for methyl groups) and GC-MS ensures structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H^1H NMR : Identifies methyl groups (δ 2.1–2.4 ppm, singlet for mesityl CH3_3) and bromoethyl protons (δ 3.4–3.8 ppm for CH2_2Br).
  • 13C^{13}C NMR : Confirms the ketone carbonyl (δ 205–210 ppm) and quaternary carbons in the mesityl ring.
  • GC-MS : Detects molecular ion peaks (e.g., m/zm/z ≈ 284 for C12_{12}H15_{15}BrO) and fragmentation patterns.
  • X-ray crystallography : Resolves steric effects and confirms bond angles in crystalline derivatives (e.g., analogs in ). Symmetry in the mesityl group simplifies spectral interpretation but may mask minor conformers .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store in amber vials at 2–4°C under inert atmosphere (argon/nitrogen) to minimize photolytic debromination or hydrolysis. Stability tests (TLC/HPLC at 0, 7, 30 days) under varying conditions (light, humidity) are advised. Avoid aqueous solvents; use anhydrous DMSO or THF for long-term solutions. Decomposition products (e.g., mesityl ethyl ketone) can be monitored via GC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the ethyl group be addressed in sterically hindered mesityl systems?

  • Methodological Answer : Steric hindrance from the mesityl group often leads to incomplete bromination or competing aryl bromination. Strategies include:

  • Radical bromination : Use NBS with AIBN in CCl4_4 at 70°C to target the ethyl chain selectively.
  • Microwave-assisted synthesis : Short reaction times (10–15 min) reduce side reactions.
  • Computational modeling : DFT studies (e.g., Gaussian09) predict reactive sites by analyzing LUMO localization on the ethyl group vs. the aromatic ring. Validate with kinetic isotope effects (KIE) or Hammett plots .

Q. What analytical approaches resolve conflicting data on melting points or reactivity reported in literature?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Conduct:

  • DSC/TGA : Differentiate polymorphs (e.g., α vs. β crystalline phases).
  • Elemental analysis : Verify Br content (theoretical ≈28%).
  • Comparative kinetics : Replicate reactions under standardized conditions (solvent, temperature). Cross-reference with analogs like 2-bromo-1-(2,4,6-trimethylphenyl)propan-1-one ( ) to identify trends in steric/electronic effects .

Q. How can computational chemistry predict the electrophilic reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate:

  • Natural Bond Orbital (NBO) charges : Identify electron-deficient carbons (e.g., α to Br).
  • Transition state modeling : Simulate Suzuki-Miyaura coupling with Pd catalysts to assess activation barriers.
  • Solvent effects : COSMO-RS models predict solubility in polar aprotic solvents (DMF, acetonitrile). Validate with experimental kinetic studies (e.g., kobsk_{obs} for Br displacement) .

Q. What protocols ensure safe handling given potential toxicity of bromoethyl ketones?

  • Methodological Answer :

  • In vitro assays : Test hepatotoxicity using HepG2 cells (IC50_{50}) and compare to analogs like tralkoxydim ().
  • PPE : Use nitrile gloves, fume hoods, and respiratory protection during synthesis.
  • Waste disposal : Neutralize brominated byproducts with NaHSO3_3 before aqueous disposal. LC-MS/MS screens for metabolites in biological matrices (e.g., rat plasma) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.